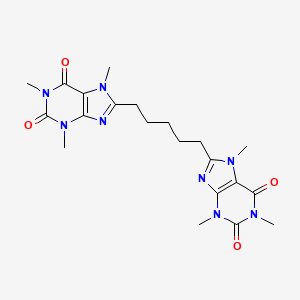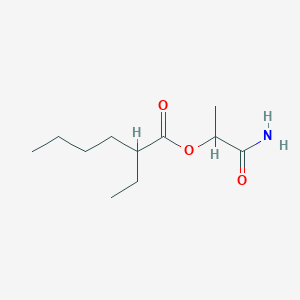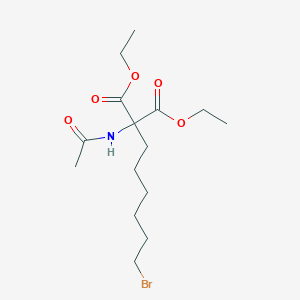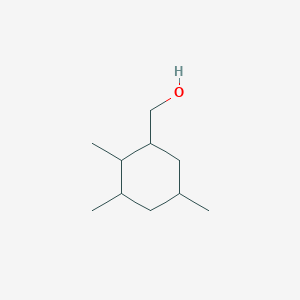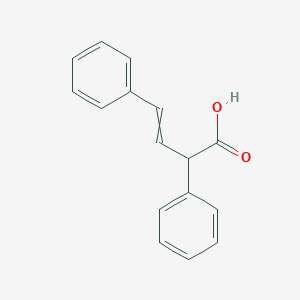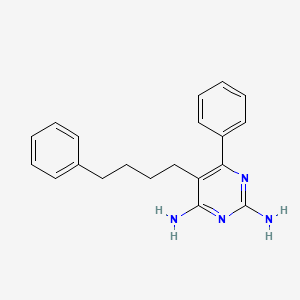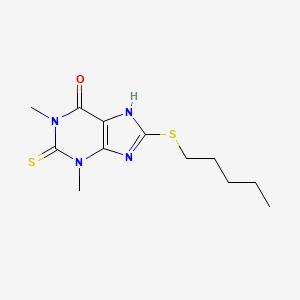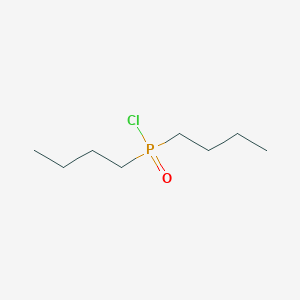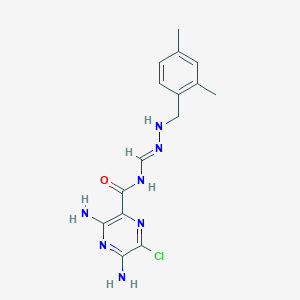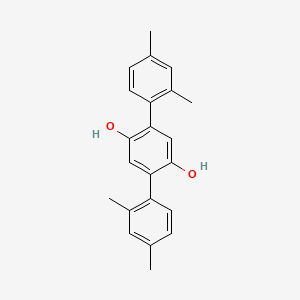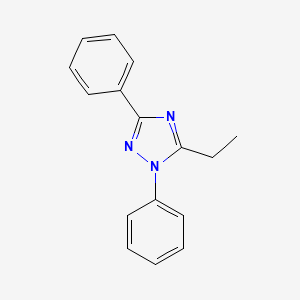
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with ethyl and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazides with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Hydrazide Formation: The starting materials, such as phenylhydrazine and ethyl acetoacetate, are reacted to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of triazoles .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. By binding to the active site of aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-dependent cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its chemical properties and biological activity.
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and potency.
1,3-Diphenyl-1H-1,2,4-triazole-5-thiol:
Uniqueness
The presence of the ethyl group in 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole imparts unique chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1029-38-5 |
|---|---|
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
5-ethyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
LWJYOCSWOVHUES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


